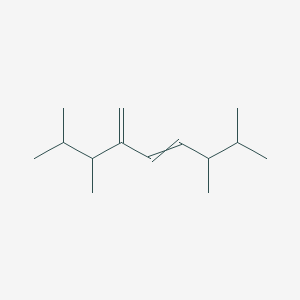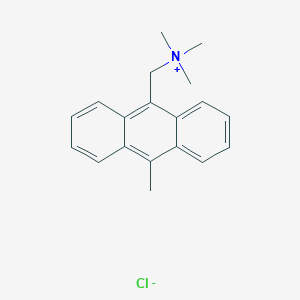
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride is a chemical compound known for its unique structure and properties It is an organic salt that features a quaternary ammonium group attached to an anthracene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride typically involves the quaternization of 10-methylanthracene with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{10-Methylanthracene} + \text{Trimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or hydroxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various anthracene-based compounds.
科学的研究の応用
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in studies involving DNA binding and interactions due to its planar structure.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride exerts its effects involves its interaction with molecular targets such as DNA and proteins. The quaternary ammonium group facilitates binding to negatively charged biomolecules, while the anthracene moiety can intercalate into DNA strands, affecting their structure and function. This dual interaction can influence various biological pathways and processes.
類似化合物との比較
Similar Compounds
Tetramethylammonium chloride: A simpler quaternary ammonium compound with similar cationic properties.
Tetramethylammonium hydroxide: Another quaternary ammonium compound with a hydroxide counterion.
Uniqueness
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride is unique due to the presence of the anthracene moiety, which imparts distinct photophysical and chemical properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or planar structures.
特性
CAS番号 |
61433-05-4 |
|---|---|
分子式 |
C19H22ClN |
分子量 |
299.8 g/mol |
IUPAC名 |
trimethyl-[(10-methylanthracen-9-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C19H22N.ClH/c1-14-15-9-5-7-11-17(15)19(13-20(2,3)4)18-12-8-6-10-16(14)18;/h5-12H,13H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
NGJAJZXAACCENF-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


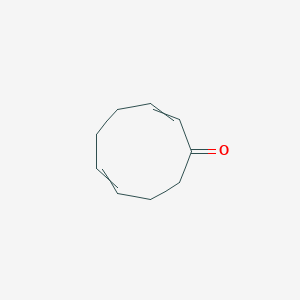
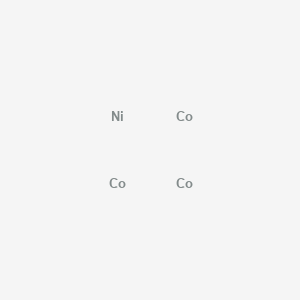
![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
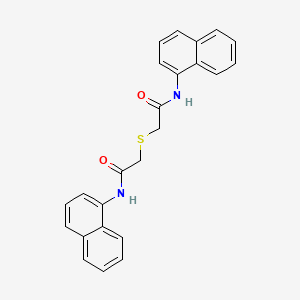
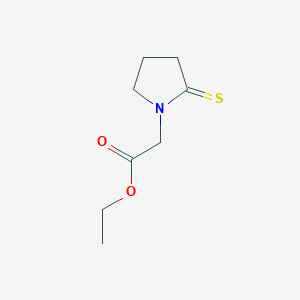
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
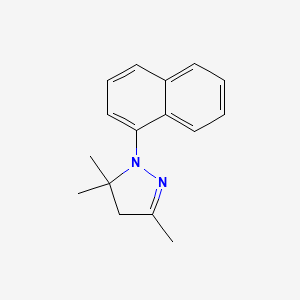
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
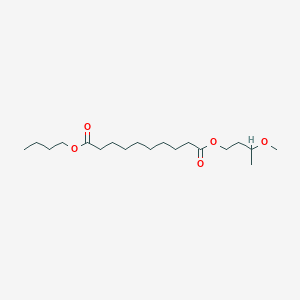
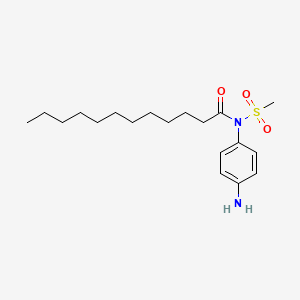
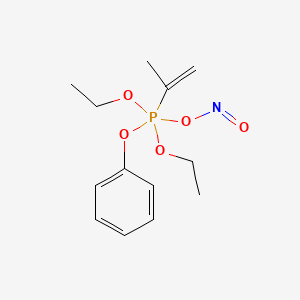
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
